4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide
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Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide, also known as SIT-210, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to have potential applications in various fields of scientific research. It has been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Mechanism of Action
The exact mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the brain and peripheral tissues. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which is believed to improve cognitive function. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has also been shown to activate the cannabinoid receptor CB1, which is involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are involved in cognitive function and reward pathways. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has been shown to reduce oxidative stress, which is implicated in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide. One potential area of research is the development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide as a potential analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide and its potential side effects.
Synthesis Methods
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to form 4-chlorobenzoylisobutylamide, which is then reacted with hydrazine hydrate to form 4-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate is reacted with isobutyryl chloride to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbutanamide.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(2)10-18-14(21)4-3-5-15-19-16(20-22-15)12-6-8-13(17)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEZZWKKYJKCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
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